molecular formula C10H7Cl2N B117195 1-(3,5-dichlorophenyl)-1H-pyrrole CAS No. 154458-86-3

1-(3,5-dichlorophenyl)-1H-pyrrole

Cat. No. B117195
M. Wt: 212.07 g/mol
InChI Key: IEWRGYRCGQVEMJ-UHFFFAOYSA-N
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Description

The compound “1-(3,5-dichlorophenyl)-1H-pyrrole” belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .

Scientific Research Applications

Anti-inflammatory Activity

Pyrrole derivatives, including 1-(3,5-dichlorophenyl)-1H-pyrrole, show significant potential in pharmacology, specifically as anti-inflammatory agents. A study demonstrated the synthesis of pyrrole derivatives and their effectiveness in reducing inflammation. These compounds were more potent than the standard drug etoricoxib in inhibiting paw edema, highlighting their potential in anti-inflammatory therapies (Dholakia, 2023).

Antimycobacterial Properties

Research on pyrrole derivatives also includes their application as antimycobacterial agents. A study on 1,5-Diphenylpyrrole derivatives, similar in structure to 1-(3,5-dichlorophenyl)-1H-pyrrole, revealed their effectiveness against Mycobacterium tuberculosis. These derivatives showed better activity than existing treatments like streptomycin (Biava et al., 2008).

Corrosion Inhibition

Pyrrole derivatives are also utilized in industrial applications such as corrosion inhibition. A study on a pyrrole derivative showed it to be effective in protecting steel surfaces by blocking active sites, demonstrating its potential in material science and engineering applications (Louroubi et al., 2019).

Antitubercular Activity

Further research on pyrrole derivatives has explored their potential in treating tuberculosis. A study synthesized novel pyrrole derivatives and evaluated their in vitro anti-tubercular testing, showing promising results compared to the standard anti-tubercular drug rifamycin (Uthale, 2014).

Optoelectronic Material Applications

Pyrrole derivatives find applications in optoelectronic materials. Research has highlighted their relevance in fields like organic field-effect transistors (OFET). They are essential for developing photoluminescent conjugated polymers, which are significant for electronic applications (Beyerlein & Tieke, 2000).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Studies have shown that pyrrole derivatives exhibit antibacterial and antifungal properties. These properties are enhanced by specific structural modifications, such as the introduction of a methoxy group (Hublikar et al., 2019).

Herbicidal Activity

Pyrrole derivatives have also been investigated for their herbicidal activity. A study on a pyrrolinone compound related to 1-(3,5-dichlorophenyl)-1H-pyrrole demonstrated selectivity between different plant species, suggesting potential use in agriculture (Yamato et al., 2005).

Future Directions

While specific future directions for “1-(3,5-dichlorophenyl)-1H-pyrrole” are not available, research into related compounds continues to be an active area of study .

properties

IUPAC Name

1-(3,5-dichlorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWRGYRCGQVEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380285
Record name 1-(3,5-dichlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dichlorophenyl)-1H-pyrrole

CAS RN

154458-86-3
Record name 1-(3,5-dichlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PD DeArmond, GM West, V Anbalagan… - Journal of …, 2010 - journals.sagepub.com
Cyclophilin A (CypA) is an overexpressed protein in lung cancer tumors and as a result is a potential therapeutic and diagnostic target. Described here is use of an H/D exchange– and …
Number of citations: 12 journals.sagepub.com
ME Salvati, A Balog, W Shan, DD Wei… - Bioorganic & medicinal …, 2005 - Elsevier
A novel series of isoindoledione based compounds were identified as potent antagonists of the androgen receptor (AR). Co-crystallization of members of this family of inhibitors was …
Number of citations: 72 www.sciencedirect.com
PN Premnath - 2014 - scholarcommons.sc.edu
Inhibition of CDK2 activity in G1 and S phases of the cell cycle can promote selective apoptosis of cancer cells through the E2F1 pathway. Currently available CDK inhibitors target the …
Number of citations: 5 scholarcommons.sc.edu
PD DeArmond - 2011 - dukespace.lib.duke.edu
The detection and quantitation of protein-ligand binding interactions is important not only for understanding biological functions but also for the characterization of novel protein ligands. …
Number of citations: 0 dukespace.lib.duke.edu

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